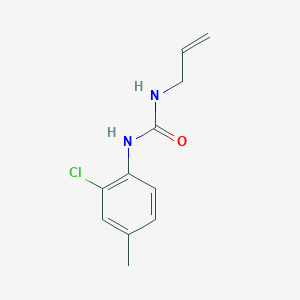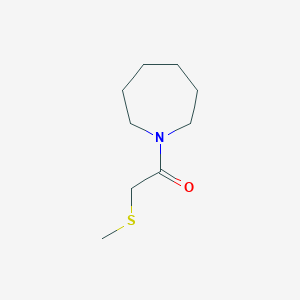
1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea, also known as CMPU, is a synthetic compound that belongs to the class of urea derivatives. It has been extensively studied due to its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anticonvulsant, antitumor, and anti-inflammatory properties. In addition, 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea is not fully understood. However, it has been suggested that 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea may act by inhibiting the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. Additionally, 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been shown to inhibit the activity of certain ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects
1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Furthermore, 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been shown to exhibit anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea in lab experiments is its high potency and selectivity. 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been shown to exhibit activity at low concentrations, which makes it an attractive candidate for use in in vitro and in vivo studies. However, one of the main limitations of using 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of inflammatory conditions and cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea and to identify potential targets for its activity. Furthermore, the development of more potent and selective analogs of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Conclusion
In conclusion, 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. It exhibits anticonvulsant, antitumor, and anti-inflammatory properties and has been investigated for its potential use as a diagnostic tool for Alzheimer's disease. While the exact mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea is not fully understood, it has been shown to inhibit the activity of certain enzymes and ion channels in the brain. Further studies are needed to fully elucidate the mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea and to identify potential targets for its activity.
Méthodes De Synthèse
1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-chloro-4-methylphenyl isocyanate with propargyl alcohol to form 1-(2-chloro-4-methylphenyl)-3-prop-2-ynylurea. This intermediate product is then treated with palladium on carbon in the presence of hydrogen gas to form 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea.
Propriétés
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-3-6-13-11(15)14-10-5-4-8(2)7-9(10)12/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYLOWFJZBQVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7512291.png)
![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512299.png)


![1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B7512317.png)





![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)

